molecular formula C12H11N3O4S B4011021 (5Z)-3-ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5Z)-3-ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B4011021
M. Wt: 293.30 g/mol
InChI Key: BDWCOXVKNJGBQY-YVMONPNESA-N
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Description

(5Z)-3-ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes an imidazolidinone core, a nitrophenyl group, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of ethylamine with carbon disulfide, followed by cyclization with formaldehyde. The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a mixture of nitric acid and sulfuric acid to yield the nitrophenyl derivative. The final step involves the condensation of the nitrophenyl derivative with the imidazolidinone core under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of halogen atoms or other substituents on the phenyl ring.

Scientific Research Applications

(5Z)-3-ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its ability to inhibit specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the imidazolidinone core can form covalent bonds with active site residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-thioxoimidazolidin-4-one
  • (5Z)-3-ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-oxoimidazolidin-4-one

Uniqueness

(5Z)-3-ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5Z)-3-ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-2-14-11(17)8(13-12(14)20)5-7-3-4-10(16)9(6-7)15(18)19/h3-6,16H,2H2,1H3,(H,13,20)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWCOXVKNJGBQY-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Reactant of Route 2
(5Z)-3-ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Reactant of Route 3
(5Z)-3-ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Reactant of Route 4
(5Z)-3-ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-3-ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-3-ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

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